AU-224

Beschreibung

Eigenschaften

Key on ui mechanism of action |

CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP). |

|---|---|

CAS-Nummer |

287399-47-7 |

Molekularformel |

C19H28ClN3O4 |

Molekulargewicht |

397.9 g/mol |

IUPAC-Name |

butyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate |

InChI |

InChI=1S/C19H28ClN3O4/c1-3-4-9-27-18(24)12-23-7-5-13(6-8-23)22-19(25)14-10-15(20)16(21)11-17(14)26-2/h10-11,13H,3-9,12,21H2,1-2H3,(H,22,25) |

InChI-Schlüssel |

AQMLPMSSCWTNNN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

154235-83-3 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

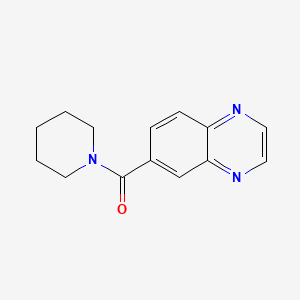

1-(quinoxalin-6-ylcarbonyl)piperidine BDP 12 BDP-12 CX516 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Oseltamivir (Tamiflu®)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] It is a potent and selective inhibitor of the viral neuraminidase enzyme, which is essential for the release of newly formed virus particles from infected cells and the subsequent spread of infection.[2][3] Oseltamivir is a prodrug, oseltamivir phosphate, which is rapidly converted in the body to its active form, oseltamivir carboxylate.[2][3][4] Its development marked a significant advancement in the management of influenza, offering a means to reduce the duration and severity of illness.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of oseltamivir, tailored for professionals in the field of drug development and research.

Discovery

Oseltamivir was discovered by scientists at Gilead Sciences through a rational drug design approach.[1][5] The design was based on the known structure of the influenza neuraminidase active site and its interaction with its natural substrate, sialic acid. The commercial production of oseltamivir begins with the biomolecule shikimic acid, which is harvested from Chinese star anise or produced through recombinant E. coli.[6] Gilead Sciences licensed the patents for oseltamivir to Roche in 1996, who then co-developed the drug.[1] In 1999, the U.S. Food and Drug Administration (FDA) approved oseltamivir phosphate for the treatment of influenza in adults.[1]

Synthesis of Oseltamivir

The synthesis of oseltamivir is a complex process that has evolved since its initial discovery. The molecule has three stereocenters, meaning that precise control of stereochemistry is crucial to produce the desired therapeutic isomer.[6]

Commercial Synthesis from Shikimic Acid

The industrial synthesis of oseltamivir, developed by Roche, originates from (-)-shikimic acid.[6] This route has been optimized for large-scale production. A key challenge in the synthesis is the introduction of the amino group at the C-5 position with the correct stereochemistry. The initial synthesis developed by Gilead Sciences involved the use of an azide at this position, which was later converted to the amine.[7]

Key Synthetic Routes:

-

Gilead's Initial Synthesis: This route established the feasibility of using shikimic acid as a starting material and involved a key aziridination step.[7]

-

Roche's Industrial Synthesis: Roche refined the process, improving yields and scalability. An azide-free synthesis was also developed to mitigate the risks associated with using azides in large-scale production.[6]

-

Alternative Syntheses: Due to the reliance on shikimic acid, which can be subject to supply shortages, numerous alternative synthetic routes have been explored. These include syntheses starting from other readily available materials and employing different chemical strategies, such as Diels-Alder reactions and organocatalytic approaches.[8]

| Synthesis Attribute | Gilead's Initial Synthesis | Roche's Azide-Free Synthesis | Hayashi's Organocatalytic Synthesis |

| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid | Commercially available simple molecules |

| Key Steps | Azide displacement, Aziridination | Epoxidation, Amine opening of aziridine | Organocatalytic Michael addition, HWE reaction |

| Overall Yield | ~15-20% | >30% | 30% |

| Number of Steps | ~12 steps | ~10 steps | 8 steps (in three one-pot operations)[8] |

Mechanism of Action

Oseltamivir is a competitive inhibitor of the influenza virus neuraminidase enzyme.[1] Neuraminidase is a glycoprotein on the surface of the virus that cleaves sialic acid residues from host cell receptors and newly formed virions.[1][2] This cleavage is essential for the release of progeny virus particles from infected cells and prevents their aggregation.[2][4]

Oseltamivir phosphate is a prodrug that is hydrolyzed by esterases in the liver to its active form, oseltamivir carboxylate.[2][3][4] Oseltamivir carboxylate is a transition-state analogue of sialic acid and binds tightly to the active site of the neuraminidase enzyme of both influenza A and B viruses.[4] By blocking the action of neuraminidase, oseltamivir prevents the release of new viral particles, thus limiting the spread of the infection within the respiratory tract.[3][4]

Caption: Influenza virus life cycle and the inhibitory action of Oseltamivir.

Experimental Protocols

Synthesis of an Oseltamivir Intermediate (Azide-Free Route)

The following is a representative protocol for the formation of the key aziridine intermediate from the corresponding epoxide, a crucial step in an azide-free synthesis of oseltamivir.

Materials:

-

Epoxide precursor derived from shikimic acid

-

3-pentanol

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the epoxide precursor in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add 3-pentanol to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amino ether intermediate.

Caption: Experimental workflow for the synthesis of an Oseltamivir intermediate.

Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of a compound against influenza virus neuraminidase.

Materials:

-

Influenza virus stock (e.g., A/H1N1)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., high pH buffer)

-

Test compound (e.g., oseltamivir carboxylate) and control inhibitors

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

-

In a 96-well plate, add a defined amount of the diluted virus to each well, except for the no-virus control wells.

-

Add the serially diluted test compounds and controls to the respective wells. Include wells with virus only (100% activity) and wells with buffer only (background).

-

Incubate the plate at room temperature for a specified time (e.g., 30-45 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Terminate the reaction by adding the stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~355-360 nm, emission ~460-465 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[9][10]

Quantitative Data

The efficacy of oseltamivir is quantified by its 50% inhibitory concentration (IC₅₀) against the neuraminidase of various influenza strains. Lower IC₅₀ values indicate higher potency.

| Influenza Strain | Oseltamivir Carboxylate IC₅₀ (nM) | Zanamivir IC₅₀ (nM) |

| Influenza A/H1N1 | 0.4 - 1.34[11] | 0.92[11] |

| Influenza A/H3N2 | 0.2 - 0.6[12] | 2.28 - 3.09[11] |

| Influenza B | 8.8 - 13[13][14] | 4.19[11] |

| Avian Influenza A/H5N1 | 0.7 - 2.2[12] | Not specified |

Note: IC₅₀ values can vary depending on the specific viral isolate and the assay conditions used.

Conclusion

Oseltamivir remains a critical tool in the global response to influenza. Its discovery through rational drug design and the subsequent evolution of its synthesis highlight key advancements in medicinal chemistry and process development. The challenges associated with its production, particularly the reliance on a natural starting material, have spurred innovation in synthetic organic chemistry, leading to more efficient and diverse manufacturing routes. Understanding the technical details of its discovery, synthesis, and mechanism of action is essential for the ongoing development of new and improved antiviral agents.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nbinno.com [nbinno.com]

- 4. droracle.ai [droracle.ai]

- 5. [PDF] Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor. | Semantic Scholar [semanticscholar.org]

- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

[Compound Name] chemical structure and properties

Technical Guide: Osimertinib (AZD9291)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (trade name Tagrisso®) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1][2] It is specifically designed to target both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] A key advantage of osimertinib is its selectivity for mutant forms of EGFR over wild-type (WT) EGFR, which is intended to reduce toxicity associated with inhibiting normal EGFR activity in healthy tissues.[1][5] This guide provides an in-depth overview of osimertinib's chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[3] It is administered as a mesylate salt.[6] The molecule's structure facilitates covalent bond formation with a specific cysteine residue in the ATP-binding site of mutant EGFR.[3]

IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[6][7]

Chemical Formula (free base): C₂₈H₃₃N₇O₂.[6]

Table 1: Physicochemical Properties of Osimertinib

| Property | Value | Source |

|---|---|---|

| Molecular Weight (Free Base) | 499.619 g/mol | [6][8] |

| Molecular Weight (Mesylate Salt) | 596 g/mol | [6] |

| logP (Predicted) | 4.47 | [1] |

| Water Solubility (Predicted) | 0.0224 mg/mL | [1] |

| pKa (Strongest Basic) | 8.87 (Predicted) | [1] |

| pKa (Strongest Acidic) | 13.64 (Predicted) |[1] |

Pharmacology and Mechanism of Action

Osimertinib is a potent and selective inhibitor of mutant EGFR.[9] Unlike earlier generation TKIs, it demonstrates significant activity against the T790M "gatekeeper" mutation, which sterically hinders the binding of first-generation inhibitors.[1] Osimertinib irreversibly binds to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, thereby blocking the autophosphorylation and activation of downstream signaling pathways.[3][4]

This inhibition blocks two primary signaling cascades critical for cell proliferation and survival:[10][11]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Governs cell proliferation, differentiation, and invasion.[11]

-

PI3K/AKT/mTOR Pathway: A major cellular survival pathway that inhibits apoptosis.[11]

By blocking these pathways, osimertinib induces cell cycle arrest and apoptosis in cancer cells harboring sensitizing EGFR mutations.[10]

Caption: Osimertinib covalently inhibits mutant EGFR, blocking downstream MAPK and PI3K/AKT pathways.

In Vitro Potency

Osimertinib demonstrates high potency against clinically relevant EGFR mutations while sparing WT-EGFR, as shown by its half-maximal inhibitory concentration (IC₅₀) values.

Table 2: Osimertinib IC₅₀ Values Against EGFR Variants

| Cell Line / Target | EGFR Mutation Status | IC₅₀ (nM) | Source |

|---|---|---|---|

| LoVo Cells | Exon 19 deletion | 12.92 | [8] |

| LoVo Cells | L858R/T790M | 11.44 | [8] |

| LoVo Cells | Wild-Type (WT) | 493.8 | [8] |

| H1975 Cells | L858R/T790M | <15 | [3] |

| PC-9VanR Cells | ex19del/T790M | <15 | [3] |

| PC-9 Cells | Exon 19 deletion | 7 | [12] |

| H3255 Cells | L858R | 12 |[12] |

Pharmacokinetics (PK)

The pharmacokinetic profile of osimertinib supports once-daily oral dosing.

Table 3: Human Pharmacokinetic Parameters of Osimertinib (80 mg Dose)

| Parameter | Value | Source |

|---|---|---|

| Time to Cmax (Tmax) | ~6 hours | [1] |

| Absolute Bioavailability | 70% (90% CI: 67-73%) | [13] |

| Apparent Oral Clearance (CL/F) | 14.3 L/h | [9][14] |

| Apparent Volume of Distribution (Vss/F) | 918 L | [1][13] |

| Plasma Protein Binding | 95% | [1] |

| Terminal Half-life (t₁/₂) | ~48 hours | [1][9] |

| Metabolism | Primarily oxidation (CYP3A) and dealkylation | [1] |

| Excretion | 68% in feces, 14% in urine |[1] |

Osimertinib is metabolized into two active metabolites, AZ7550 and AZ5104, which circulate at approximately 10% of the parent compound's concentration.[1][9] AZ5104 is noted to be more potent against both mutant and wild-type EGFR.[1]

Key Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC₅₀ of a test compound like osimertinib against a specific EGFR kinase mutant. It is based on the quantification of ADP produced during the kinase reaction using a luminescence-based assay system (e.g., ADP-Glo™).[15]

Principle: The amount of ADP generated in the kinase reaction is proportional to the enzyme's activity. The assay first stops the kinase reaction and depletes the remaining ATP. Subsequently, the generated ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The signal intensity is inversely proportional to the kinase inhibition by the test compound.

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of osimertinib in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.[8]

-

Dilute recombinant human EGFR kinase (e.g., EGFR T790M/L858R) to the desired working concentration (e.g., 3-5 nM) in a kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT).[16]

-

Prepare a master mix of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase assay buffer. The ATP concentration should be near its Km value for the specific enzyme (e.g., 20-50 µM for EGFR-T790M/L858R).[16]

-

-

Kinase Reaction:

-

Add a small volume (e.g., 0.5-5 µL) of the diluted osimertinib or DMSO control to the wells of a 96-well or 384-well white plate.[15][16]

-

Add the diluted EGFR enzyme to each well and pre-incubate for a short period (e.g., 10-30 minutes) at room temperature to allow compound binding.[16]

-

Initiate the kinase reaction by adding the ATP/substrate master mix to each well.

-

Incubate the plate for 60 minutes at 30°C.[15]

-

-

ADP Detection:

-

To stop the reaction, add an equal volume of ADP-Glo™ Reagent to each well. This reagent also depletes any unconsumed ATP.

-

Incubate at room temperature for 40 minutes.[15]

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[15]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate-reading luminometer.

-

Plot the signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of osimertinib required to inhibit 50% of the EGFR kinase activity.

-

Conclusion

Osimertinib is a highly potent and selective third-generation EGFR inhibitor with a well-characterized mechanism of action and a favorable pharmacokinetic profile. Its ability to effectively target the T790M resistance mutation while sparing wild-type EGFR represents a significant advancement in the treatment of specific non-small cell lung cancer patient populations. The data and protocols summarized in this guide provide a technical foundation for researchers engaged in oncology drug discovery and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Osimertinib - Wikipedia [en.wikipedia.org]

- 7. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ClinPGx [clinpgx.org]

- 12. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tga.gov.au [tga.gov.au]

- 14. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

[Compound Name] biological activity

An In-Depth Technical Guide on the Biological Activity of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological activity of Osimertinib, including its mechanism of action, impact on cellular signaling, quantitative potency, and the experimental protocols used for its characterization. The document is intended to be a valuable resource for professionals in the fields of oncology research and drug development.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively target both the initial EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][6] Its selectivity for mutant EGFR over wild-type (WT) EGFR minimizes off-target effects and associated toxicities.[2][7]

The primary mechanism of action involves the formation of a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[2][6][7][8] This irreversible binding effectively blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for tumor cell proliferation and survival.[7]

Signaling Pathways

Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that initiate downstream signaling. Osimertinib's inhibition of EGFR phosphorylation effectively shuts down these pro-survival pathways. The two primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[8][9]

-

PI3K-AKT-mTOR Pathway: This cascade plays a crucial role in cell growth, metabolism, and survival.[9]

By blocking these pathways, Osimertinib induces cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Visualization of Osimertinib's Impact on EGFR Signaling

Caption: EGFR signaling pathway and the point of inhibition by Osimertinib.

Quantitative Data: In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Osimertinib demonstrates high potency against clinically relevant EGFR mutations, with significantly lower activity against wild-type EGFR, highlighting its selectivity.

| EGFR Mutation Status | Cell Line | IC50 (nM) | Reference |

| Exon 19 Deletion | LoVo | 12.92 | [10] |

| L858R | - | 12 | [11] |

| L858R/T790M | LoVo | 11.44 | [10] |

| Wild-Type (WT) | LoVo | 493.8 | [10] |

| Exon 19 Del / T790M | PC-9ER | 166 | [12] |

| L858R/T790M | H1975 | 4.6 | [12] |

Note: IC50 values can vary depending on the specific cell line and assay conditions, such as ATP concentration.

Mechanisms of Resistance

Despite its efficacy, acquired resistance to Osimertinib inevitably develops.[1] These mechanisms are broadly categorized as EGFR-dependent or EGFR-independent.

-

EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, at the site of covalent binding, which prevents Osimertinib from irreversibly inhibiting the receptor.[2][6][13][14]

-

EGFR-Independent: These "off-target" mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[1][9] Common alterations include:

Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize the biological activity of Osimertinib.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay Principle)

This biochemical assay quantifies the activity of a purified kinase enzyme and the inhibitory effect of a compound. It measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human EGFR protein (wild-type and mutant forms)

-

Poly(Glu,Tyr) 4:1 substrate

-

Adenosine triphosphate (ATP)

-

Osimertinib (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the specific EGFR kinase, substrate, and assay buffer.

-

Add serial dilutions of Osimertinib (typically in DMSO) to the wells of the 384-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other measurements.

-

Normalize the data to the "no inhibitor" control (100% activity).

-

Plot the percentage of kinase activity against the logarithm of Osimertinib concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Visualization of Kinase Assay Workflow

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell Viability Assay (MTS/SRB Assay)

This cell-based assay measures the effect of a compound on cell proliferation and viability.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Osimertinib

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or Sulforhodamine B (SRB)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Seed NSCLC cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of Osimertinib in culture medium.

-

Remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of Osimertinib. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for 72 hours.

-

-

Viability Measurement (MTS Protocol):

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan product.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "medium only" blank from all wells.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of Osimertinib concentration and determine the IC50 value.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of EGFR and its downstream effectors, providing a direct measure of the inhibitor's on-target effect within the cell.

Materials:

-

NSCLC cell lines

-

Osimertinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation. Loading controls like GAPDH or total protein levels are used for normalization.

-

References

- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. onclive.com [onclive.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

Selonsertib: A Technical Review of an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selonsertib (formerly GS-4997) is an investigational small molecule inhibitor of apoptosis signal-regulating kinase 1 (ASK1).[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated in response to cellular stressors such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3] In pathological conditions, particularly in liver diseases like nonalcoholic steatohepatitis (NASH), the sustained activation of ASK1 is believed to contribute to hepatocyte apoptosis, inflammation, and fibrosis.[2][3] By targeting ASK1, selonsertib was developed with the therapeutic goal of mitigating these key drivers of NASH progression. This technical guide provides a comprehensive review of the available literature on selonsertib, focusing on its mechanism of action, preclinical data, and clinical trial outcomes, with a particular emphasis on quantitative data and experimental methodologies.

Mechanism of Action: The ASK1 Signaling Pathway

Selonsertib is an orally bioavailable, ATP-competitive inhibitor of the catalytic kinase domain of ASK1.[3] Under conditions of oxidative stress, ASK1 is activated and subsequently phosphorylates downstream kinases, primarily MKK3/6 and MKK4/7. These activated kinases, in turn, phosphorylate and activate c-Jun N-terminal kinase (JNK) and p38 MAPK.[2][3] The activation of the JNK and p38 pathways leads to a cascade of cellular events, including the production of pro-inflammatory cytokines, induction of apoptosis, and the activation of fibrogenic pathways.[2][3] Selonsertib, by inhibiting ASK1, aims to block these downstream events, thereby reducing inflammation, apoptosis, and fibrosis.[3]

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cellular processes and a key target in cancer therapy. The content herein details the molecular cascade from ligand binding to downstream signal propagation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Core Signaling Pathway: Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Its signaling cascade is fundamental to regulating cell proliferation, survival, differentiation, and migration.[1][3] Aberrant EGFR signaling is a well-established driver of tumorigenesis in various cancers.[3]

The activation of the EGFR pathway is a multi-step process:

-

Ligand Binding: The process initiates when a specific ligand, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), binds to the extracellular domain of EGFR.[1] This binding induces a significant conformational change in the receptor.

-

Receptor Dimerization: Ligand binding facilitates the formation of receptor dimers, which can be either homodimers (EGFR-EGFR) or heterodimers with other members of the ErbB family, like ErbB2/HER2.[1][4] Dimerization is a prerequisite for the activation of the intracellular kinase domain.

-

Kinase Activation and Autophosphorylation: The proximity of the two intracellular kinase domains within the dimer allows for their allosteric activation. This leads to autophosphorylation (or transphosphorylation) of specific tyrosine residues within the C-terminal tail of each receptor.[1][4]

-

Recruitment of Adaptor Proteins: The newly created phosphotyrosine residues serve as high-affinity docking sites for a host of intracellular signaling proteins.[5] These proteins typically contain Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. Key initial binding partners include Growth factor receptor-bound protein 2 (GRB2) and SHC-transforming protein 1.[6]

-

Activation of Downstream Pathways: The recruitment of these adaptor proteins and enzymes to the activated receptor complex triggers the propagation of the signal through several major downstream cascades:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell proliferation.[5] The GRB2 adaptor protein binds to the Son of Sevenless (SOS) guanine nucleotide exchange factor, which in turn activates the small GTPase RAS.[5] Activated RAS initiates a phosphorylation cascade involving RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell growth and division.

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell survival and growth.[4] Activated EGFR can recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B).[7] AKT, in turn, activates mTOR (mammalian target of rapamycin), a key regulator of cell growth, proliferation, and survival.

-

PLCγ Pathway: EGFR activation can also lead to the recruitment and phosphorylation of Phospholipase C gamma (PLCγ).[5] Activated PLCγ hydrolyzes PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), influencing various cellular processes including cytoskeletal rearrangements.[8]

-

JAK/STAT Pathway: EGFR can directly phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3.[4] Upon phosphorylation, STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in inflammation, immune response, and proliferation.

-

The culmination of these signaling events is a profound change in gene expression and cellular behavior, driving processes like cell cycle progression and inhibiting apoptosis (programmed cell death).[9]

Quantitative Data Presentation

The signaling output of the EGFR pathway is highly dependent on quantitative parameters such as ligand affinity, receptor expression levels, and the kinetics of downstream protein interactions.

Table 1: Binding Affinities of EGFR Ligands

EGFR ligands are broadly classified into high-affinity and low-affinity groups, which can influence the duration and intensity of downstream signaling.

| Ligand | Affinity Class | Dissociation Constant (Kd) | Reference |

| Epidermal Growth Factor (EGF) | High | 1 - 100 nM | [10] |

| Transforming Growth Factor-α (TGF-α) | High | 1 - 100 nM | [10][11] |

| Heparin-Binding EGF (HB-EGF) | High | 1 - 100 nM | [10][11] |

| Betacellulin (BTC) | High | 1 - 100 nM | [10][11] |

| Amphiregulin (AREG) | Low | > 100 nM | [10][11] |

| Epiregulin (EREG) | Low | > 100 nM | [10][11] |

| Epigen (EPGN) | Low | > 100 nM | [11] |

Note: Scatchard analysis has revealed two distinct affinity states for EGFR, with high-affinity receptors (Kd ≈ 300 pM) and low-affinity receptors (Kd ≈ 2 nM). Low-affinity binding is required for the activation of STAT and PLCγ1 pathways.[12]

Table 2: Site-Specific EGFR Phosphorylation

Upon activation, specific tyrosine residues on EGFR are phosphorylated, creating docking sites for distinct downstream effectors. The extent of phosphorylation can be quantified.

| Phosphorylation Site | % of Total Phosphorylated EGFR (50 nM EGF, 5 min) | Primary Downstream Adaptor/Pathway | Reference |

| Tyrosine 1068 (Y1068) | ~40% | GRB2 (MAPK Pathway), GAB1 (PI3K Pathway) | [13][14] |

| Tyrosine 1173 (Y1173) | ~40% | SHC, PLCγ | [13][14] |

| Dual (Y1068 & Y1173) | 6.9 ± 1.3% | Co-activation of multiple pathways | [13][14] |

| Tyrosine 992 (Y992) | Varies | PLCγ | [15] |

| Tyrosine 1045 (Y1045) | Varies | Cbl (Receptor Ubiquitination/Downregulation) | [15] |

| Tyrosine 1148 (Y1148) | Varies | SHC | [15] |

Note: Phosphorylation levels are dynamic and cell-type dependent. The data presented are from studies on specific cell lines (e.g., CHO-EGFR-GFP) and represent a snapshot under defined conditions.[13][14]

Experimental Protocols

Investigating the EGFR signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Immunoprecipitation (IP) of EGFR

This protocol is for the isolation of EGFR and its associated protein complexes from cell lysates.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Co-IP Lysis/Wash Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors)

-

Anti-EGFR antibody

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose slurry

-

SDS-PAGE sample buffer

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. If studying ligand-dependent interactions, serum-starve cells for 16 hours, then stimulate with EGF (e.g., 50-100 ng/mL) for the desired time at 37°C.[8]

-

Cell Lysis: Wash cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold lysis buffer per 107 cells.[16] Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][16]

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[8] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] Transfer the supernatant to a new tube.

-

Immunoprecipitation: Determine the protein concentration of the lysate. To 0.5 - 1.0 mg of total protein, add the anti-EGFR antibody (typically 2-5 µg).[8][17] In a separate tube, add an equivalent amount of isotype control IgG as a negative control.[8] Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[8]

-

Complex Capture: Add 30-50 µL of pre-washed Protein A/G bead slurry to each tube and incubate with gentle rotation for another 1-2 hours at 4°C.[8][17]

-

Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).[8] Carefully discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold lysis buffer to remove non-specific binders.[8][17]

-

Elution: After the final wash, remove all residual buffer. Resuspend the beads in 20-40 µL of 1x SDS-PAGE sample buffer. Boil the samples for 5-10 minutes to elute and denature the protein complexes.[8][17]

-

Analysis: Pellet the beads by centrifugation. The supernatant, containing the eluted proteins, is ready for analysis by Western Blotting.[8]

Protocol: Western Blot for Phospho-ERK (p-ERK)

This protocol describes the detection of activated ERK, a key downstream node of the EGFR pathway.

Materials:

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)

-

Primary antibody: anti-phospho-ERK1/2 (p-ERK)

-

Primary antibody: anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Separation: Load 10-20 µg of cell lysate per well onto an SDS-PAGE gel. Run the gel at 100-120 V until the dye front reaches the bottom.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST is recommended for phospho-antibodies) to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation (p-ERK): Incubate the membrane with anti-p-ERK antibody (e.g., 1:1000 dilution in 5% BSA/TBST) for 2 hours at room temperature or overnight at 4°C with gentle agitation.[20]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000-10,000 dilution in blocking buffer) for 1 hour at room temperature.[18]

-

Washing: Repeat the washing step as in step 5.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[18]

-

Stripping and Re-probing (for Total ERK): To normalize the p-ERK signal, the same membrane can be stripped of antibodies and re-probed.

-

Analysis: Quantify the band intensities for p-ERK and t-ERK using densitometry software. The p-ERK/t-ERK ratio indicates the level of ERK activation.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation, which are common outcomes of EGFR signaling activation.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well in 100 µL of culture medium. Include wells with medium alone for background control.

-

Cell Treatment: Incubate cells for 6-24 hours to allow for attachment. Treat cells with the desired compounds (e.g., EGF, EGFR inhibitors) and incubate for the desired period (e.g., 24-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.[7]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well.[6][7]

-

Incubation: Incubate the plate for at least 2 hours (or overnight) at room temperature in the dark, with gentle shaking, to fully dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background.[6]

-

Data Analysis: Subtract the average absorbance of the media-only wells from all other readings. Cell viability is proportional to the final absorbance value.

References

- 1. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. rsc.org [rsc.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGF receptor ligands: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High- and Low-Affinity Epidermal Growth Factor Receptor-Ligand Interactions Activate Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multisite EGFR phosphorylation is regulated by adaptor protein abundances and dimer lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. molbiolcell.org [molbiolcell.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 17. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dbbiotech.com [dbbiotech.com]

- 20. researchgate.net [researchgate.net]

Unlocking the Cellular Code: A Technical Guide to Compound Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of a compound's molecular target is a critical and often rate-limiting step in the drug discovery and development pipeline. Understanding the specific protein or proteins with which a bioactive compound interacts is fundamental to elucidating its mechanism of action, optimizing its therapeutic efficacy, and anticipating potential off-target effects. This in-depth technical guide provides a comprehensive overview of the core methodologies employed for compound target identification, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and experimental workflows.

Core Methodologies in Target Identification

A variety of experimental strategies can be employed to identify the molecular targets of a compound. These can be broadly categorized into direct and indirect methods. Direct methods rely on the physical interaction between the compound and its target, while indirect methods infer the target based on the compound's biological effects.

1. Affinity-Based Methods: These techniques exploit the binding affinity between a compound and its target protein.

-

Affinity Chromatography: A powerful and widely used technique for isolating and identifying target proteins.[1] A derivative of the compound of interest is immobilized on a solid support, which is then used as a stationary phase to capture interacting proteins from a cell lysate.

-

Photo-Affinity Labeling (PAL): This method utilizes a photoreactive version of the compound to covalently crosslink to its target upon UV irradiation.[2][3] This stable linkage allows for the stringent purification and subsequent identification of the target protein, often by mass spectrometry.

2. Proteomics-Based Approaches: These methods leverage the power of mass spectrometry to identify and quantify changes in the proteome in response to compound treatment.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A robust quantitative proteomics technique that allows for the precise comparison of protein abundance between two cell populations.[4][5][6][7] In the context of target identification, SILAC can be used to identify proteins that are differentially expressed or post-translationally modified upon compound treatment.

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a compound to its target protein can alter the protein's thermal stability.[8][9][10][11][12] By heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein, one can identify targets that are stabilized or destabilized by the compound.

Quantitative Data in Target Identification

The quantitative assessment of compound-target interactions is crucial for validating potential targets and prioritizing lead compounds. Key parameters include binding affinity (Kd, Ki) and functional inhibition (IC50, EC50).

| Parameter | Description | Typical Range | Method of Determination |

| Kd (Dissociation Constant) | The concentration of a ligand at which half of the target protein is occupied at equilibrium. A lower Kd indicates a higher binding affinity.[13] | pM to mM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays |

| Ki (Inhibition Constant) | The concentration of an inhibitor required to produce half-maximum inhibition. | pM to mM | Enzyme kinetics assays |

| IC50 (Half maximal inhibitory concentration) | The concentration of an inhibitor that reduces a specific biological or biochemical activity by 50%.[14] | nM to µM | In vitro functional assays |

| EC50 (Half maximal effective concentration) | The concentration of a drug that gives half of the maximal response.[14] | nM to µM | Cell-based functional assays |

Table 1: Key Quantitative Parameters in Compound-Target Interaction. This table summarizes important metrics used to quantify the interaction between a compound and its target protein.

| Compound | Target | Kd (nM) | Reference |

| Dasatinib | ABL1 | <1 | --INVALID-LINK-- |

| Staurosporine | PIM1 | 16 | --INVALID-LINK-- |

| Sunitinib | VEGFR2 | 9 | --INVALID-LINK-- |

| Erlotinib | EGFR | 1 | --INVALID-LINK-- |

Table 2: Examples of Compound-Target Binding Affinities. This table provides examples of dissociation constants (Kd) for several well-characterized drug-target interactions, sourced from the BindingDB database.[15][16]

Experimental Protocols

Protocol 1: Affinity Chromatography for Target Identification

This protocol outlines the general steps for identifying target proteins using affinity chromatography.[17][18][19]

1. Preparation of Affinity Matrix: a. Synthesize a derivative of the compound of interest containing a reactive functional group suitable for immobilization. b. Covalently couple the compound derivative to a solid support (e.g., agarose beads). c. Block any remaining active sites on the support to minimize non-specific binding.

2. Cell Lysis and Lysate Preparation: a. Harvest cultured cells or tissue and wash with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Affinity Purification: a. Incubate the cell lysate with the prepared affinity matrix to allow the target protein to bind to the immobilized compound. b. Wash the matrix extensively with wash buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the matrix using a competitive ligand, a change in pH, or a high salt concentration.

4. Protein Identification: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by Coomassie blue or silver staining. c. Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes the workflow for performing a CETSA experiment to assess compound-target engagement in intact cells.[8][9][10][11][12][20]

1. Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Treat the cells with the compound of interest or a vehicle control for a specified time.

2. Heat Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples to a range of temperatures using a thermal cycler for a defined duration (e.g., 3 minutes). c. Cool the samples to room temperature.

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates to separate the soluble fraction from the precipitated proteins. c. Collect the supernatant and determine the protein concentration.

4. Analysis of Soluble Protein: a. Analyze the soluble protein fraction by Western blotting using an antibody specific for the protein of interest. b. Alternatively, for proteome-wide analysis (TPP-CETSA), the soluble proteins can be digested and analyzed by quantitative mass spectrometry.[21][22][23]

5. Data Analysis: a. Quantify the band intensities from the Western blot or the peptide abundances from the mass spectrometry data. b. Plot the amount of soluble protein as a function of temperature to generate a melting curve. c. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Understanding the signaling pathways in which a target protein is involved is crucial for predicting the downstream effects of a compound. Here are diagrams of three key signaling pathways often implicated in drug discovery.

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[24][25][26][27][28]

Caption: The MAPK/ERK signaling pathway, which transduces extracellular signals to the nucleus.[29][30][31][32][]

Caption: The NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.[34][35][36][37][38]

Experimental Workflows

Caption: A generalized workflow for compound target identification using affinity chromatography.

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) experimental workflow.[8]

Conclusion

The identification of a compound's molecular target is a multifaceted process that often requires the integration of multiple experimental approaches. This guide has provided a detailed overview of several core methodologies, including affinity-based techniques and proteomics-based strategies. By combining these powerful tools with a thorough understanding of relevant cellular signaling pathways, researchers can effectively and efficiently identify and validate novel drug targets, thereby accelerating the development of new and improved therapeutics. The provided protocols and visualizations serve as a practical resource for scientists and professionals engaged in the critical endeavor of drug discovery.

References

- 1. cube-biotech.com [cube-biotech.com]

- 2. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]

- 4. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. csmres.co.uk [csmres.co.uk]

- 14. Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug-Target Interaction - TDC [tdcommons.ai]

- 16. Predicting drug-target interactions using machine learning with improved data balancing and feature engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. conductscience.com [conductscience.com]

- 18. bio-rad.com [bio-rad.com]

- 19. researchgate.net [researchgate.net]

- 20. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 32. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 34. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]

- 37. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Rapamycin in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival.[1][2][3][4] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][3][5] Due to its central role in cell signaling, rapamycin is widely used in cell culture experiments to study cellular processes such as autophagy, cell cycle progression, and apoptosis.[1] This document provides detailed application notes and protocols for the use of Rapamycin in cell culture.

Mechanism of Action and Signaling Pathway

Rapamycin exerts its effects by inhibiting the mTOR signaling pathway. mTOR is a central regulator of cell metabolism, growth, and proliferation, integrating signals from growth factors, nutrients, and cellular energy status.[4] It exists in two distinct complexes, mTORC1 and mTORC2.[4][5][6] Rapamycin primarily targets and inhibits mTORC1.[2][5] The binding of the Rapamycin-FKBP12 complex to mTORC1 prevents the phosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are key regulators of protein synthesis and cell growth.[2][3] Inhibition of mTORC1 by rapamycin can lead to a G1 phase cell cycle arrest and the induction of autophagy.[7] While rapamycin is a specific inhibitor of mTORC1, prolonged treatment can also disrupt the assembly and function of mTORC2 in some cell types.[2]

Caption: Rapamycin inhibits the mTORC1 signaling pathway.

Quantitative Data Summary

The effective concentration of Rapamycin can vary significantly depending on the cell line and the specific application. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system.

| Parameter | Value | Source |

| Molecular Weight | 914.17 g/mol | [1] |

| Recommended Solvents | DMSO, Ethanol | [1] |

| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [1] |

| Solubility in Ethanol | ≥ 50 mg/mL | [1] |

| Storage of Powder | -20°C, desiccated, for up to 3 years | [1] |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. | [1] |

| Application | Cell Line | Working Concentration | Incubation Time | Source |

| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not specified | [1] |

| mTOR Inhibition | NIH/3T3 | 10 nM | 1 hour pre-treatment | [7] |

| mTOR Inhibition | BNL cells | 100 nM | 1 hour pre-treatment | [8] |

| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | Not specified | [1] |

| Autophagy Induction | Ca9-22 | 10 and 20 µM | 24 hours | [9] |

| Cell Growth Inhibition | MCF-7 | 20 nM | 4 days | [10] |

| Cell Growth Inhibition | MDA-MB-231 | 20 µM | Not specified | [10] |

| Cell Growth Inhibition | Ca9-22 | ~15 µM (IC50) | 24 hours | [9] |

| Cell Growth Inhibition | Urothelial Carcinoma Lines (J82, T24, RT4) | 1 nM | 48 hours | [11] |

| Cell Growth Inhibition | Urothelial Carcinoma Line (UMUC3) | 10 nM | 48 hours | [11] |

Experimental Protocols

Preparation of Rapamycin Stock and Working Solutions

Proper preparation of Rapamycin solutions is critical for reproducible and accurate experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 10. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Selonsertib in Nonalcoholic Steatohepatitis (NASH) Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and cell damage, which can lead to fibrosis, cirrhosis, and liver cancer.[1][2] With no currently approved pharmacological treatments, there is a significant unmet medical need for effective therapies.[1] Selonsertib (formerly GS-4997) is an investigational, orally bioavailable small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][3] ASK1 is a key protein that promotes inflammation, apoptosis, and fibrosis in response to oxidative stress, a central pathogenic driver in NASH.[2][3][4] These notes provide an overview of Selonsertib's mechanism, clinical trial data, and relevant research protocols.

Mechanism of Action: ASK1 Inhibition

Apoptosis Signal-regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. In pathological conditions like NASH, increased oxidative stress activates ASK1.[5] Activated ASK1 subsequently phosphorylates downstream kinases, primarily p38 and c-Jun N-terminal kinase (JNK), which in turn mediate cellular responses including apoptosis, inflammation, and fibrosis.[5][6] By selectively inhibiting ASK1, Selonsertib aims to block these downstream pathological signals, thereby reducing liver injury and fibrosis.[5][7]

Data from Clinical Research

Selonsertib has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of NASH. While initial studies were promising, later-stage trials did not meet their primary endpoints for monotherapy.

Phase 2 Clinical Trial Data

A Phase 2, randomized, open-label trial evaluated Selonsertib in 72 patients with NASH and fibrosis stages F2 or F3 over 24 weeks.[3][5] The results suggested that Selonsertib treatment led to improvements in fibrosis and other markers of liver injury.[3][8]

Table 1: Summary of Phase 2 Efficacy Data (24 Weeks)

| Endpoint | Selonsertib 18 mg (± SIM¹) | Selonsertib 6 mg (± SIM¹) | SIM¹ Alone |

|---|---|---|---|

| Fibrosis Improvement (≥1 Stage) [3][5] | 43% (13/30) | 30% (8/27) | 20% (2/10) |

| Progression to Cirrhosis (F4) [3] | 3% (1/30) | 7% (2/27) | 20% (2/10) |

| ≥15% Reduction in Liver Stiffness (MRE²) [3] | 20% (5/25) | 32% (7/22) | 0% (0/7) |

| ≥30% Reduction in Liver Fat (MRI-PDFF³) [3] | 26% (8/31) | 13% (3/24) | 10% (1/10) |

¹Simtuzumab (SIM), a monoclonal antibody, was used in combination arms. No significant differences were observed between monotherapy and combination therapy, so groups were pooled.[3][5] ²Magnetic Resonance Elastography (MRE).[3] ³Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).[3]

Phase 3 STELLAR Clinical Trial Data

Two large, randomized, double-blind, placebo-controlled Phase 3 trials, STELLAR-3 (for F3 bridging fibrosis) and STELLAR-4 (for F4 compensated cirrhosis), evaluated Selonsertib monotherapy over 48 weeks.[9] Neither trial met its primary efficacy endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH.[4][9][10]

Table 2: Summary of Phase 3 Primary Endpoint Data (48 Weeks)

| Trial (Fibrosis Stage) | Selonsertib 18 mg | Selonsertib 6 mg | Placebo |

|---|---|---|---|

| STELLAR-3 (F3) [9][10][11] | 9.3% - 10% | 12% - 12.1% | 13% - 13.2% |

| STELLAR-4 (F4) [4][9] | 14.4% | 12.5% - 13% | 12.8% - 13% |

Data represents the percentage of patients achieving a ≥1-stage improvement in fibrosis without worsening of NASH.

Experimental Protocols

Detailed protocols are crucial for the design and execution of studies investigating new therapeutic agents. Below are methodologies based on the clinical trials for Selonsertib.

Protocol: Phase 2 NASH Trial with Fibrosis (F2-F3)

This protocol is based on the design of the Phase 2 study of Selonsertib.[5][12]

1. Objective: To evaluate the safety and efficacy of Selonsertib in patients with NASH and stage 2 or 3 liver fibrosis.[5]

2. Study Design:

-

Multicenter, randomized, open-label trial.[5]

-

Patient Population: 72 adults with biopsy-confirmed NASH, F2 or F3 fibrosis, and a NAFLD Activity Score (NAS) of ≥5.[5]

-

Randomization: Patients were randomized (2:2:1:1:1) to one of five arms: Selonsertib 6 mg, Selonsertib 18 mg, Selonsertib 6 mg + Simtuzumab 125 mg, Selonsertib 18 mg + Simtuzumab 125 mg, or Simtuzumab 125 mg alone.[5]

-

Administration: Selonsertib administered orally once daily; Simtuzumab via subcutaneous injection once weekly.[5]

3. Key Assessments:

-

Screening/Baseline:

-

Liver biopsy within 3 months of screening to confirm NASH and fibrosis stage (NASH CRN Histologic Scoring System).[5]

-

Magnetic Resonance Elastography (MRE) to measure liver stiffness.[3][5]

-

MRI-Proton Density Fat Fraction (MRI-PDFF) to quantify liver fat.[3][5]

-

Collection of serum for biomarkers of apoptosis (e.g., CK-18).[3]

-

-

End of Treatment (Week 24):

4. Endpoints:

-

Primary: Proportion of patients with a ≥1-stage improvement in fibrosis without worsening of NASH.[3]

-

Secondary: Changes in liver stiffness (MRE), liver fat (MRI-PDFF), hepatic collagen content, and serum biomarkers.[3][13]

5. Safety Monitoring:

-

Adverse events were monitored throughout the study. The most common were headache, nausea, and sinusitis.[3]

Protocol: Phase 3 NASH Trials (STELLAR-3 & STELLAR-4)

This protocol is based on the design of the STELLAR-3 and STELLAR-4 studies.[4][9][10]

1. Objective: To evaluate the safety and antifibrotic efficacy of Selonsertib in patients with advanced fibrosis due to NASH.[9]

2. Study Design:

-

Two separate trials: STELLAR-3 for bridging fibrosis (F3) and STELLAR-4 for compensated cirrhosis (F4).[9]

-

Patient Population:

-

Randomization: Patients in each trial were randomized 2:2:1 to receive Selonsertib 18 mg, Selonsertib 6 mg, or placebo.[9]

-

Treatment Duration: 48 weeks for the primary endpoint analysis.[4][9]

-

Administration: Oral, once-daily administration.[4]

3. Key Assessments:

-

Screening/Baseline: Liver biopsy to confirm fibrosis stage. Evaluation of non-invasive tests (NITs) of fibrosis.[9]

-

End of Treatment (Week 48): Repeat liver biopsy for histological assessment.[9]

4. Endpoints:

-

Primary: The proportion of patients with ≥1-stage improvement in fibrosis without worsening of NASH at week 48.[9]

-

Secondary: Changes in non-invasive tests (NITs), progression to cirrhosis (in STELLAR-3), and liver-related clinical events.[9][10]

5. Pharmacodynamic Assessment:

-

Although clinical endpoints were not met, Selonsertib demonstrated pharmacodynamic activity through dose-dependent reductions in hepatic phospho-p38 expression.[9]

Summary and Future Directions

Selonsertib, a selective inhibitor of ASK1, demonstrated a potential anti-fibrotic effect in a Phase 2 trial of patients with NASH and F2-F3 fibrosis.[5][13] However, these promising early results were not confirmed in two large Phase 3 trials (STELLAR-3 and STELLAR-4), where Selonsertib monotherapy failed to show a significant effect on fibrosis improvement compared to placebo in patients with advanced fibrosis (F3-F4).[9]

Despite the lack of efficacy as a monotherapy, the research provided valuable insights into the complexity of NASH.[4] The data from these large studies, including extensive biomarker analysis, continues to inform the scientific community's understanding of the disease.[4] Future research may focus on evaluating ASK1 inhibitors as part of combination therapies targeting multiple pathogenic pathways in NASH.[4][8]

References

- 1. io.nihr.ac.uk [io.nihr.ac.uk]

- 2. io.nihr.ac.uk [io.nihr.ac.uk]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. gilead.com [gilead.com]

- 5. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. gilead.com [gilead.com]

- 9. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gilead.com [gilead.com]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291)

For Research Use Only.

Abstract

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that potently and selectively inhibits both EGFR TKI-sensitizing and T790M resistance mutations, which are prevalent in non-small cell lung cancer (NSCLC).[1][2] This application note provides a detailed, high-yield, multi-step synthesis protocol for Osimertinib. The protocol is designed for researchers in medicinal chemistry and drug development, offering a clear methodology, data presentation in tabular format, and visualizations of the relevant biological pathway and experimental workflow to facilitate comprehension and reproducibility.

Mechanism of Action & Signaling Pathway

Osimertinib is a mono-anilino-pyrimidine compound designed to overcome resistance to earlier-generation EGFR inhibitors.[1] A common mechanism of acquired resistance is the T790M mutation in exon 20 of the EGFR gene.[1] Osimertinib functions as an irreversible inhibitor by forming a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][3] This action blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that are crucial for cancer cell proliferation, growth, and survival.[4][5] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is thought to reduce toxicity and associated side effects.[3][6]

Overall Synthesis Workflow

The synthesis of Osimertinib is a multi-step process that can be achieved with a high overall yield.[7] The strategy involves the sequential construction of the substituted pyrimidine core, followed by the introduction of the key side chain. A common route begins with a Friedel-Crafts arylation to form the pyrazinyl indole intermediate, followed by several nucleophilic aromatic substitution (SNAr) reactions, a nitro group reduction, and a final acylation/elimination to install the acrylamide warhead.[8]

Experimental Protocols

This protocol is an optimized, high-yield process adapted from published literature.[7][9] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents:

-

2,4-Dichloro-5-methoxypyrimidine

-

N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline

-

1-Phenyl-1H-pyrazol-4-ylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)